molecular formula C23H30ClNO3 B13782446 4-Biphenylcarboxylic acid, 4'-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride CAS No. 69766-24-1

4-Biphenylcarboxylic acid, 4'-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride

Cat. No.: B13782446
CAS No.: 69766-24-1
M. Wt: 403.9 g/mol
InChI Key: TZYRJXZWCDZCNG-UHFFFAOYSA-N
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Description

4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is a chemical compound with the molecular formula C23H30ClNO3. It is a derivative of biphenylcarboxylic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride typically involves the esterification of 4’-methoxy-4-biphenylcarboxylic acid with 3-(2-methylpiperidino)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Biphenylcarboxylic acid: A related compound with similar structural features but lacking the ester and piperidine moieties.

    4’-Methoxy-4-biphenylcarboxylic acid: Another related compound with a methoxy group attached to the biphenyl structure.

Uniqueness

4-Biphenylcarboxylic acid, 4’-methoxy-, 3-(2-methylpiperidino)propyl ester, hydrochloride is unique due to its specific ester and piperidine functional groups, which confer distinct chemical and biological properties. These features make it valuable for various research and industrial applications.

Properties

CAS No.

69766-24-1

Molecular Formula

C23H30ClNO3

Molecular Weight

403.9 g/mol

IUPAC Name

3-(2-methylpiperidin-1-ium-1-yl)propyl 4-(4-methoxyphenyl)benzoate;chloride

InChI

InChI=1S/C23H29NO3.ClH/c1-18-6-3-4-15-24(18)16-5-17-27-23(25)21-9-7-19(8-10-21)20-11-13-22(26-2)14-12-20;/h7-14,18H,3-6,15-17H2,1-2H3;1H

InChI Key

TZYRJXZWCDZCNG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC[NH+]1CCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC.[Cl-]

Origin of Product

United States

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